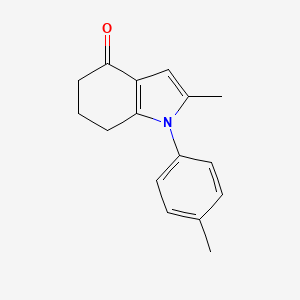

2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one

Beschreibung

Eigenschaften

Molekularformel |

C16H17NO |

|---|---|

Molekulargewicht |

239.31 g/mol |

IUPAC-Name |

2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |

InChI |

InChI=1S/C16H17NO/c1-11-6-8-13(9-7-11)17-12(2)10-14-15(17)4-3-5-16(14)18/h6-10H,3-5H2,1-2H3 |

InChI-Schlüssel |

RWILEQZAPCYZJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=CC3=C2CCCC3=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Selection

Ethanol and DMSO are preferred for their ability to dissolve both polar and non-polar reactants. Ethanol’s low toxicity and cost make it ideal for large-scale synthesis, while DMSO accelerates reactions via polar aprotic effects. PEG-400, a green solvent, has emerged as an alternative, offering comparable efficiency with easier recycling.

Catalytic Efficiency

Sulfuric acid and p-toluenesulfonic acid are widely used for their strong protonating capabilities, facilitating imine formation and cyclization. Ammonium acetate serves dual roles as a mild acid catalyst and nitrogen source in one-pot reactions, minimizing side reactions.

Reaction Optimization and Yield Enhancement

Key parameters for maximizing yield include:

-

Molar Ratios : A 1:1.2 ratio of indole precursor to aldehyde prevents aldehyde excess, reducing dimerization.

-

Reaction Time : 8–12 hours under reflux balances completeness and side-product formation.

-

Catalyst Loading : 10 mol% sulfuric acid or 3.0 equiv ammonium acetate optimizes cyclization without over-acidification.

Table 2: Yield Comparison Across Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Cyclocondensation | H₂SO₄ | Ethanol | 75 |

| One-Pot Tandem | NH₄OAc | PEG-400 | 85 |

| Microwave-Assisted | p-TsOH | DMSO | 78 |

Microwave-assisted synthesis reduces reaction times to 2–3 hours but requires specialized equipment.

Analytical Characterization

Post-synthesis validation employs:

-

NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 2.35 (s, 3H, Ar-CH₃), δ 2.80 (m, 4H, cyclohexenone-CH₂), and δ 7.25 (d, 2H, aryl-H).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 239.31 [M+H]⁺.

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) verify the tetrahydroindol-4-one structure.

Wissenschaftliche Forschungsanwendungen

WAY-358895 wird hauptsächlich in der Forschung zu Amyloidkrankheiten und Synucleinopathien eingesetzt. Seine Anwendungen umfassen:

Chemie: Untersuchung der Reaktivität der Verbindung und ihres Potenzials als Baustein für komplexere Moleküle.

Biologie: Untersuchung ihrer Auswirkungen auf zelluläre Prozesse und ihr Potenzial als therapeutisches Mittel.

Medizin: Untersuchung ihrer Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson.

Industrie: Potenzielle Anwendungen bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Mitteln.

5. Wirkmechanismus

Der Wirkmechanismus von WAY-358895 beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen, die mit Amyloidkrankheiten und Synucleinopathien assoziiert sind. Es wird vermutet, dass es die Aggregation von Amyloidproteinen hemmt und so die Bildung toxischer Aggregate verhindert. Die genauen beteiligten molekularen Pfade werden noch untersucht, aber es ist bekannt, dass es Protein-Protein-Wechselwirkungen moduliert und zelluläre Signalwege beeinflusst .

Ähnliche Verbindungen:

WAY-385995: Eine weitere Verbindung, die in der Untersuchung von Amyloidkrankheiten verwendet wird.

WAY-100635: Ein selektiver Serotoninrezeptor-Antagonist mit unterschiedlichen Anwendungen.

WAY-100135: Eine Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlicher biologischer Aktivität.

Einzigartigkeit: WAY-358895 zeichnet sich durch seine spezifische Anwendung in der Untersuchung von Amyloidkrankheiten und seine potenziellen therapeutischen Vorteile aus. Im Gegensatz zu anderen Verbindungen hat es sich gezeigt, dass es die Proteinaggregation modulieren kann, was es zu einem wertvollen Werkzeug in der Forschung zu neurodegenerativen Erkrankungen macht.

Wirkmechanismus

The mechanism of action of WAY-358895 involves its interaction with specific molecular targets associated with amyloid diseases and synucleinopathies. It is believed to inhibit the aggregation of amyloid proteins, thereby preventing the formation of toxic aggregates. The exact molecular pathways involved are still under investigation, but it is known to modulate protein-protein interactions and influence cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

(a) 1-(4-Fluoro-phenyl)-2-methyl-3-(2,2,2-trichloro-ethyl)-1,5,6,7-tetrahydro-indol-4-one

- Key Differences : Replaces the p-tolyl group with a 4-fluorophenyl moiety and adds a trichloroethyl group at position 3.

- Biological Activity : Acts as a GPR139 antagonist (IC₅₀ = 7.4 μM), highlighting the impact of halogenated substituents on receptor binding .

- Physicochemical Properties : The trichloroethyl group increases molecular weight (MW = 347.6 g/mol) and lipophilicity compared to the target compound (MW = 269.3 g/mol).

(b) 1,5,6,7-Tetrahydro-3,6,6-trimethyl-4H-indol-4-one (CAS 56008-20-9)

- Key Differences : Features methyl groups at positions 3 and 6 instead of p-tolyl and position 2 methyl.

- Synthetic Accessibility : Available commercially (purity ≥95%, $23–$104/g), indicating simpler synthesis than the p-tolyl derivative .

- Applications : Used as a precursor for polyheterocycles, emphasizing the versatility of the tetrahydroindol-4-one core .

(c) 3-Ethyl-2-methyl-1,5,6,7-tetrahydro-indol-4-one (CAS 6116-76-3)

- Key Differences : Substitutes the p-tolyl group with an ethyl chain at position 3.

- Physicochemical Impact : Reduced aromaticity lowers melting point compared to the target compound. Commonly used in psychiatric drug research .

(d) 2,6,6-Trimethyl-1,5,6,7-tetrahydro-indol-4-one

- Key Differences : Additional methyl groups at position 6 alter ring conformation and steric hindrance.

- Commercial Availability : Priced at $85–$104/g, reflecting moderate synthetic complexity .

Physicochemical and Commercial Comparison

| Compound | MW (g/mol) | Melting Point (°C) | Price (USD/g) | Key Applications |

|---|---|---|---|---|

| 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one | 269.3 | Not reported | Not commercial | Neurological research |

| 1-(4-Fluoro-phenyl)-2-methyl-3-(trichloroethyl)-... | 347.6 | Not reported | Not commercial | GPR139 antagonist studies |

| 1,5,6,7-Tetrahydro-3,6,6-trimethyl-4H-indol-4-one | 177.2 | 188–190 | 23–104 | Polyheterocycle synthesis |

| 3-Ethyl-2-methyl-1,5,6,7-tetrahydro-indol-4-one | 179.2 | Not reported | 85–104 | Psychiatric drug development |

Biologische Aktivität

2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one is a compound belonging to the indole family, characterized by a unique structure that includes a tetrahydroindole moiety. Its molecular formula is with a molecular weight of 239.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a methyl group and a p-tolyl group attached to the nitrogen atom of the indole skeleton. The tetrahydroindole structure suggests potential biological activity, as many indole derivatives are known for their diverse pharmacological effects. The presence of both methyl and p-tolyl groups may enhance its lipophilicity and biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Inhibition : Indole derivatives can induce cell cycle arrest in cancer cells by affecting key regulatory proteins.

- Apoptosis Induction : Studies indicate that certain indoles can activate apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers .

- Interaction with Biological Targets : Molecular docking studies suggest that this compound may interact with various biological targets such as enzymes and receptors involved in cancer progression.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylindole | Indole core with a methyl group | Known for its role in biological processes |

| 5-Methyltryptophan | Tryptophan derivative | Essential amino acid with neuroactive properties |

| 2-Methylindole | Indole core with methyl substitution | Exhibits distinct reactivity compared to others |

| 4-Methylphenylindole | Phenyl group at position 4 | Enhanced stability and varied biological activities |

Anticancer Activity Study

In a recent study examining the anticancer effects of various indole derivatives, this compound was included in a panel of compounds tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The results indicated promising cytotoxicity with an IC50 value comparable to other potent derivatives .

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one?

Methodological Answer: The synthesis typically involves cyclization or functionalization of tetrahydroindol-4-one scaffolds. A key approach is the palladium-catalyzed oxidation of hydroxyenaminones, which allows for efficient ring formation . Microwave-assisted methods have also been employed to accelerate reactions, such as the condensation of substituted isoquinolines with pyrrole derivatives in dimethylformamide (DMF) at 160°C under sodium hydride activation . For example:

| Reaction Step | Conditions | Yield Optimization |

|---|---|---|

| Cyclization | Pd catalysis, 80°C, 12h | Controlled pH (6–7) |

| Microwave-assisted synthesis | NaH/DMF, 160°C, 20 min | Reduced reaction time |

Q. How is the structure of 2-Methyl-1-p-tolyl-tetrahydroindol-4-one characterized?

Methodological Answer: Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl and p-tolyl groups) and confirm the tetrahydroindole backbone .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Diffraction : ORTEP-III software models ring puckering and hydrogen-bonding networks, critical for understanding conformational stability .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches near 1680 cm and NH vibrations at 3200–3450 cm .

Advanced Research Questions

Q. What strategies optimize the yield of 2-Methyl-1-p-tolyl-tetrahydroindol-4-one under microwave conditions?

Methodological Answer: Microwave irradiation enhances reaction efficiency by improving heat transfer. Key parameters include:

- Solvent Selection : Polar aprotic solvents like DMF improve microwave absorption .

- Catalyst Loading : Sodium hydride (1.5 equivalents) ensures deprotonation of intermediates without side reactions .

- Temperature Control : Maintaining 160°C prevents thermal degradation of sensitive functional groups .

- Reaction Time : Reduced to 20 minutes (vs. hours in conventional heating), minimizing byproduct formation .

Q. How does ring puckering influence the reactivity of 2-Methyl-1-p-tolyl-tetrahydroindol-4-one?

Methodological Answer: Puckering coordinates, defined by Cremer and Pople, quantify non-planar conformations of the tetrahydroindole ring . Computational modeling (e.g., DFT calculations) reveals that:

- Amplitude of Puckering : Larger puckering (e.g., envelope conformations) increases steric hindrance, slowing electrophilic substitution.

- Phase Angle : Specific angles stabilize intermediates in nucleophilic attacks, affecting regioselectivity . Experimental validation via dynamic NMR or X-ray crystallography correlates puckering with reaction kinetics .

Q. How is this compound utilized in polyheterocyclic synthesis?

Methodological Answer: The tetrahydroindol-4-one core serves as a precursor for complex heterocycles via:

- Multicomponent Reactions : One-pot reactions with aryl aldehydes and amines yield fused indole-pyrimidine systems .

- Sigmatropic Rearrangements : Enehydroxylamine intermediates enable [3,3]-shifts, forming spirocyclic derivatives .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 1- and 3-positions .

Q. What analytical methods resolve enantiomers of this compound?

Methodological Answer: Chiral resolution employs:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) separate enantiomers using hexane/isopropanol gradients .

- Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm, correlating with absolute configuration .

- X-ray Crystallography with Anomalous Scattering : Assigns configuration via Flack parameters .

Applications in Drug Discovery

Q. What pharmacological assays evaluate the bioactivity of this compound?

Methodological Answer:

- Binding Assays : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for serotonin or dopamine receptors .

- Molecular Docking : AutoDock Vina predicts binding poses in target proteins (e.g., kinase domains), guided by crystallographic data .

- In Vitro Toxicity Screening : MTT assays assess cytotoxicity in HEK-293 or HepG2 cell lines, ensuring therapeutic potential .

Data Contradictions and Validation

Q. How are conflicting spectral data for this compound resolved?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Validation steps include:

- Multi-Solvent NMR : Compare spectra in DMSO-d vs. CDCl to isolate solvent-induced shifts .

- HPLC-Purified Samples : Ensure >98% purity before analysis .

- Cross-Platform MS Validation : Use both ESI and MALDI-TOF to confirm molecular ion consistency .

Safety in Research Settings

Q. What precautions are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.